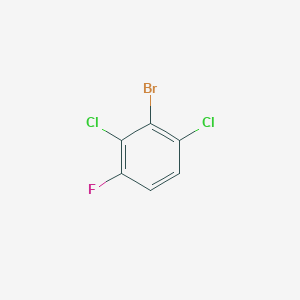

2-Bromo-1,3-dichloro-4-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

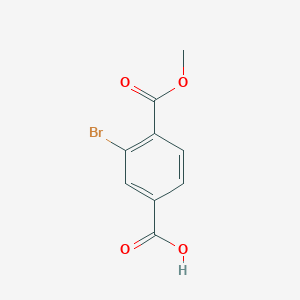

2-Bromo-1,3-dichloro-4-fluorobenzene is a useful research compound. Its molecular formula is C6H2BrCl2F and its molecular weight is 243.88 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemoselective Carbonylation

Cobalt-catalyzed methoxycarbonylation of halogenated benzenes, including bromo-fluoro- and chloro-fluorobenzenes, has been developed as a reliable method for synthesizing fluorinated benzoic acids. This process highlights the chemoselective retention of fluorine substituents, leveraging the anion-radical activation of aryl halides by a cobalt catalyst. This approach offers a versatile pathway for preparing various fluorobenzoic acid derivatives from readily available materials with good yields, underscoring its potential in synthesizing complex organic molecules (Boyarskiy et al., 2010).

Triazidation and Photoreactivity

The selective defluorination and triazidation of halogenated benzenes have been investigated, demonstrating the high-yield formation of triazidobenzenes. These compounds serve as photoactive cross-linking reagents for polymer chemistry and starting materials for organic synthesis and photochemical preparation of organic magnetic materials. This research opens new avenues for the use of halogenated benzenes in developing novel materials and enhancing the functionality of polymers (Chapyshev & Chernyak, 2013).

Photofragmentation Studies

Studies on the ultraviolet photodissociation of bromo-fluorobenzenes have provided insights into the photofragmentation processes, revealing how the substitution of a fluorine atom impacts the translational energy distribution of photofragments. This research has implications for understanding the photochemical behavior of halogenated benzenes and can inform the development of materials and processes that leverage photochemical reactions (Gu et al., 2001).

Synthesis of Fluorobenzene Derivatives

The synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene for 18F-arylation reactions highlights the application of halogenated benzenes in radiopharmaceutical chemistry. By exploring various nucleophilic aromatic substitution reactions, this work contributes to the development of methodologies for producing radiochemically pure compounds, crucial for medical imaging applications (Ermert et al., 2004).

Electrolyte Additives for Lithium-Ion Batteries

The use of halogenated benzene derivatives as electrolyte additives in lithium-ion batteries demonstrates their utility in enhancing battery safety and performance. For instance, 4-bromo-2-fluoromethoxybenzene (BFMB) has been shown to form a polymer film upon electrochemical polymerization, providing overcharge protection and improving the thermal stability of lithium-ion batteries without compromising their cycle performance (Zhang, 2014).

Mécanisme D'action

Target of Action

It is known that halogenated benzenes can interact with various biological molecules, including proteins and dna, due to their electrophilic nature .

Mode of Action

The mode of action of 2-Bromo-1,3-dichloro-4-fluorobenzene involves electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that halogenated benzenes can undergo various reactions, including nucleophilic substitution and oxidation . These reactions can lead to the formation of various metabolites, potentially affecting multiple biochemical pathways.

Pharmacokinetics

Similar compounds are known to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Halogenated benzenes can cause cellular damage due to their reactivity and potential to form reactive metabolites .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its reactivity might increase at higher temperatures or under acidic conditions .

Propriétés

IUPAC Name |

2-bromo-1,3-dichloro-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-5-3(8)1-2-4(10)6(5)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFKDXYTCKEBSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599841 |

Source

|

| Record name | 2-Bromo-1,3-dichloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260882-75-4 |

Source

|

| Record name | 2-Bromo-1,3-dichloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.